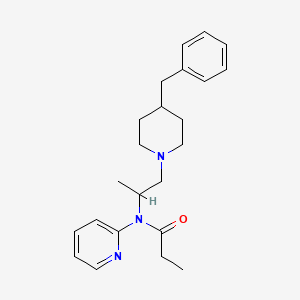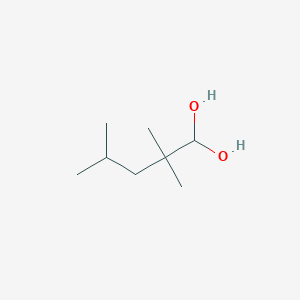
2,2,4-Trimethylpentane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylpentane-1,1-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its use in various industrial applications, particularly in the production of resins and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylpentane-1,1-diol can be synthesized through several methods. One common method involves the reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst. This reaction produces this compound as a primary product. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. The process involves the same basic reaction as the laboratory synthesis but is optimized for higher yields and efficiency. The use of advanced catalysts and controlled reaction environments ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylpentane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces halides or esters.
Scientific Research Applications
2,2,4-Trimethylpentane-1,1-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving diols.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of resins, coatings, and plasticizers.
Mechanism of Action
The mechanism of action of 2,2,4-trimethylpentane-1,1-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane-1,3-diol: Another diol with similar properties but different hydroxyl group positions.
2,2,4-Trimethylpentane: A hydrocarbon with no hydroxyl groups, used primarily as a fuel additive.
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: An ester derivative used in coatings and plasticizers.
Uniqueness
2,2,4-Trimethylpentane-1,1-diol is unique due to its specific hydroxyl group positions, which influence its reactivity and applications. Its ability to undergo various chemical reactions and its use in multiple industries make it a versatile compound.
Properties
CAS No. |
50986-45-3 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,2,4-trimethylpentane-1,1-diol |
InChI |
InChI=1S/C8H18O2/c1-6(2)5-8(3,4)7(9)10/h6-7,9-10H,5H2,1-4H3 |
InChI Key |
IUYYVMKHUXDWEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


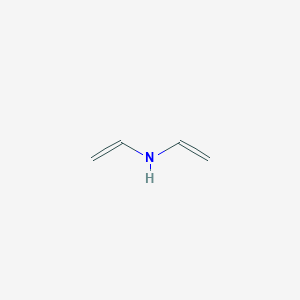
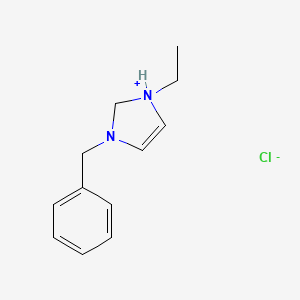

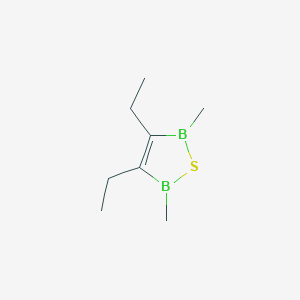
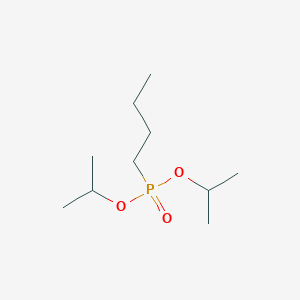
![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
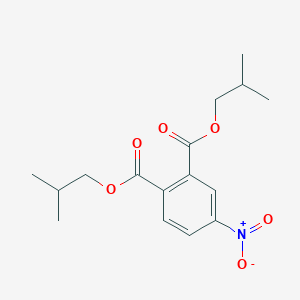
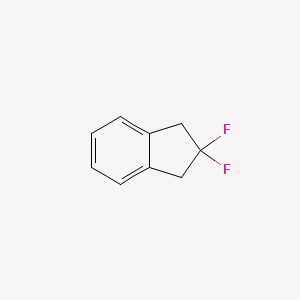
![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)

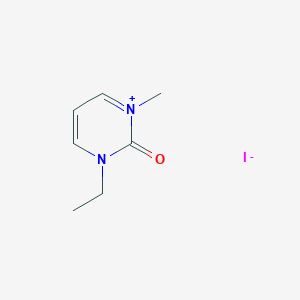

![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)
